molecular formula C8H9ClFNO B15272447 4-Chloro-2-ethoxy-5-fluoroaniline

4-Chloro-2-ethoxy-5-fluoroaniline

Katalognummer: B15272447
Molekulargewicht: 189.61 g/mol
InChI-Schlüssel: MHLFIPMFHSBNBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-2-ethoxy-5-fluoroaniline is an organic compound with the molecular formula C8H9ClFNO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, ethoxy, and fluorine groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-ethoxy-5-fluoroaniline typically involves the following steps:

    Nitration: The starting material, 4-chloro-2-ethoxy-5-fluoronitrobenzene, is prepared by nitration of 4-chloro-2-ethoxy-5-fluorobenzene.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Purification: The resulting this compound is purified by recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) can be used to enhance the reduction step, and automated purification systems ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-ethoxy-5-fluoroaniline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution: Products include various substituted anilines.

    Oxidation: Products include nitroso and nitro compounds.

    Reduction: Products include primary and secondary amines.

Wissenschaftliche Forschungsanwendungen

4-Chloro-2-ethoxy-5-fluoroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of bioactive compounds.

    Medicine: It is investigated for its potential use in pharmaceuticals, particularly as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and agrochemicals.

Wirkmechanismus

The mechanism of action of 4-Chloro-2-ethoxy-5-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the structure of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Chloro-2-fluoroaniline: Similar structure but lacks the ethoxy group.

    4-Fluoroaniline: Lacks both the chlorine and ethoxy groups.

    2-Fluoroaniline: Lacks the chlorine and ethoxy groups and has the fluorine in a different position.

Uniqueness

4-Chloro-2-ethoxy-5-fluoroaniline is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable intermediate for the synthesis of specialized compounds with specific properties.

Eigenschaften

Molekularformel

C8H9ClFNO

Molekulargewicht

189.61 g/mol

IUPAC-Name

4-chloro-2-ethoxy-5-fluoroaniline

InChI

InChI=1S/C8H9ClFNO/c1-2-12-8-3-5(9)6(10)4-7(8)11/h3-4H,2,11H2,1H3

InChI-Schlüssel

MHLFIPMFHSBNBN-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC(=C(C=C1N)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.